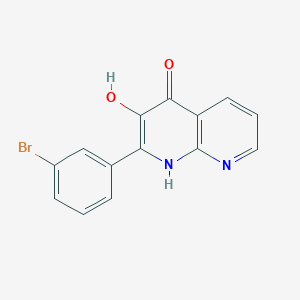

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one

CAS No.: 652973-89-2

Cat. No.: VC16818798

Molecular Formula: C14H9BrN2O2

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652973-89-2 |

|---|---|

| Molecular Formula | C14H9BrN2O2 |

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one |

| Standard InChI | InChI=1S/C14H9BrN2O2/c15-9-4-1-3-8(7-9)11-13(19)12(18)10-5-2-6-16-14(10)17-11/h1-7,19H,(H,16,17,18) |

| Standard InChI Key | PGSORVCHQAEZBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=C(C(=O)C3=C(N2)N=CC=C3)O |

Introduction

Chemical Identity and Structural Features

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one (molecular formula: ) belongs to the 1,8-naphthyridine class, a diazanaphthalene derivative with nitrogen atoms at positions 1 and 8. The 3-bromophenyl group introduces steric and electronic effects, while the hydroxyl group at position 3 enhances hydrogen-bonding capabilities. These features are critical for its interaction with biological targets and nonlinear optical (NLO) properties .

Key structural attributes:

-

A planar naphthyridinone core with conjugated π-electrons.

-

A bromine atom at the meta position of the phenyl ring, influencing electron density and reactivity.

-

Intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions. For the target compound, a modified approach inspired by López et al. (2003) was employed :

-

Formation of the nicotinic ester intermediate:

-

2-Aminonicotinic acid was reacted with 3-bromophenacyl bromide in dimethylformamide (DMF) under basic conditions (KCO), yielding the phenacyl nicotinic ester intermediate.

-

Reaction conditions: 90°C for 2 hours, followed by 50°C for 3 hours.

-

-

Cyclization via polyphosphoric acid (PPA):

Table 1. Synthetic Parameters for Analogous 1,8-Naphthyridin-4(1H)-ones

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Br | 65 | >300 |

| 3-Br | 70 | >300 |

| 4-NO | – | Complex mixture |

Note: Data adapted from López et al. (2003) for structurally related compounds .

Spectroscopic Characterization

UV-Vis and IR Spectroscopy

-

UV-Vis: A strong π→π* transition at 270–290 nm (ε ≈ 0.98–1.02 × 10 L·mol·cm) was observed, indicative of extended conjugation .

-

IR: Key peaks included:

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d):

-

δ 8.25–8.29 (2H, aromatic protons adjacent to nitrogen).

-

δ 7.51–7.95 (4H, phenyl ring protons).

-

δ 6.65 (1H, hydroxyl proton, exchangeable).

-

Computational Insights

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6–311++G(d,p) level revealed:

-

A planar structure with dihedral angles <5° between the naphthyridinone core and phenyl ring.

-

NBO Analysis: Significant orbital overlap between π(C–N) and π*(C–C), facilitating intramolecular charge transfer (ICT) .

Nonlinear Optical (NLO) Properties

-

First hyperpolarizability (): 47.074 × 10 esu, surpassing urea ( esu), suggesting potential in photonic applications .

Table 2. Comparative NLO Parameters

| Compound | (×10 esu) |

|---|---|

| Target Compound | 47.074 |

| Urea | 0.37 |

Biological Activity and Molecular Docking

Cytotoxic Evaluation

-

IC against HeLa cells: 230 μM (moderate activity), attributed to tubulin polymerization inhibition .

-

QTAIM Analysis: Two closed-shell interactions (O–H and O–H) with bond energies of −5.08 kJ/mol and −6.15 kJ/mol, stabilizing the protein-ligand complex .

Docking with HER2 Kinase

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume